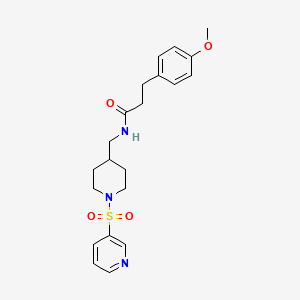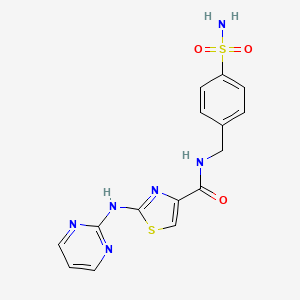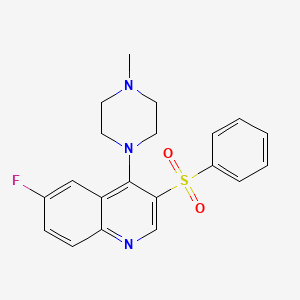
Cyclohexyl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a cyclohexyl group, a piperazine ring, and a furan ring, which are common structures in many organic compounds. The presence of these groups could influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a heterocyclic amine, and a furan ring, which is a heterocyclic ether. These rings could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and furan rings. Piperazine rings can participate in reactions with acids and bases, while furan rings can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and furan rings could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives have been explored for their synthesis techniques and structural characteristics. For instance, studies have focused on the synthesis of novel cyclic dipeptidyl ureas and pseudopeptidic triazines through reactions involving cyclohexyl or benzyl isocyanide, demonstrating the compound's versatility in creating new chemical entities (Sañudo et al., 2006).
Applications in Material Science and Corrosion Inhibition
- Research has also identified the compound's efficacy as an organic inhibitor for the corrosion of mild steel in acidic media, indicating its potential applications in material science and engineering. The compound was found to significantly increase inhibition efficiency, demonstrating its utility in protecting metals from corrosion (Singaravelu et al., 2022).
Pharmacological Evaluations
- While excluding direct information on drug use and dosage, it's worth noting that derivatives of the compound have been synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety properties. This highlights the compound's relevance in medicinal chemistry research aimed at discovering new therapeutic agents (Kumar et al., 2017).
Anticancer and Antituberculosis Studies
- Derivatives of the compound have been synthesized and tested for their anticancer and antituberculosis activities, indicating the compound's potential in contributing to the development of new treatments for these diseases. Some synthesized derivatives exhibited significant activity against certain cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).
Future Directions
properties
IUPAC Name |
cyclohexyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14;/h4,7,12,14-15,20H,1-3,5-6,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKOZANVEIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)



![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)


![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)

